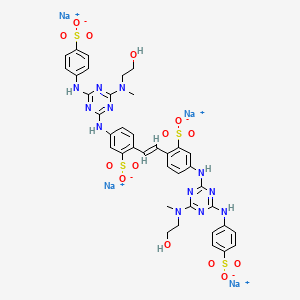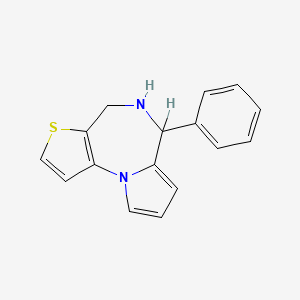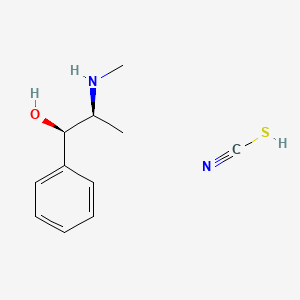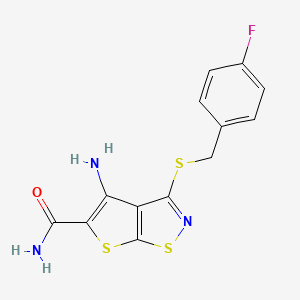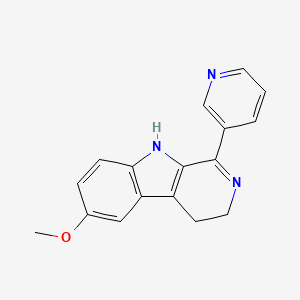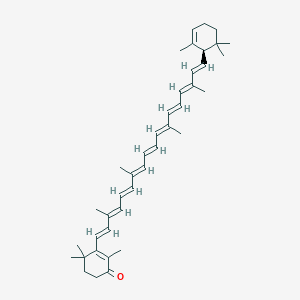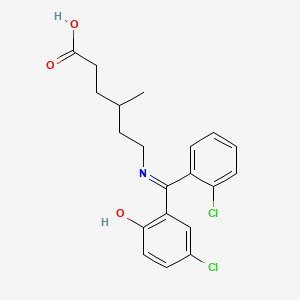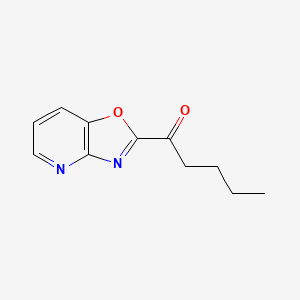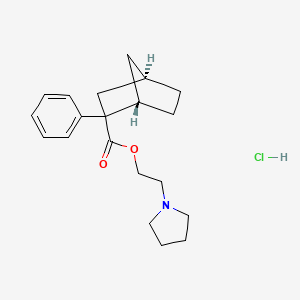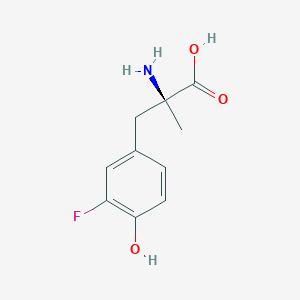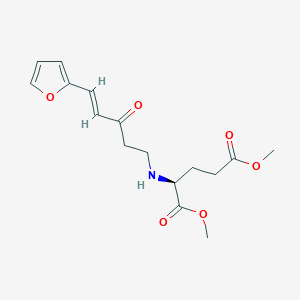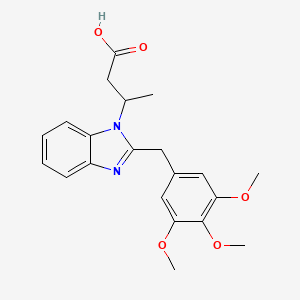
Sonomolide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sonomolide A is a naturally occurring compound with the molecular formula C20H28O4. It belongs to the class of macrolides, which are known for their large macrocyclic lactone rings. This compound has garnered significant interest due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sonomolide A typically involves multiple steps, including the formation of the macrocyclic lactone ring. The process often starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired structure.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using specific strains of microorganisms that naturally produce the compound. Alternatively, semi-synthetic methods can be employed, where a naturally derived precursor is chemically modified to yield this compound. These methods aim to optimize yield and purity while minimizing production costs.
Análisis De Reacciones Químicas
Types of Reactions: Sonomolide A undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Sonomolide A has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study macrolide synthesis and reactivity.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for other valuable compounds.
Mecanismo De Acción
The mechanism of action of Sonomolide A involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects. For example, this compound may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Sonomolide B: Another macrolide with a similar structure but different functional groups.
Erythromycin: A well-known macrolide antibiotic with a similar macrocyclic lactone ring.
Azithromycin: A derivative of erythromycin with enhanced stability and broader spectrum of activity.
Uniqueness of Sonomolide A: this compound stands out due to its unique structural features, such as specific functional groups and stereochemistry, which contribute to its distinct biological activities
Propiedades
Número CAS |
172486-70-3 |
|---|---|
Fórmula molecular |
C20H28O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(1R,2S,6S,7R,9R,12S,13S,16S)-6-ethenyl-13,16-dihydroxy-1,12-dimethyl-5-methylidene-10-oxatetracyclo[7.6.1.02,7.012,16]hexadecan-11-one |
InChI |
InChI=1S/C20H28O4/c1-5-12-11(2)6-7-14-13(12)10-16-20(23)18(14,3)9-8-15(21)19(20,4)17(22)24-16/h5,12-16,21,23H,1-2,6-10H2,3-4H3/t12-,13+,14+,15+,16-,18-,19-,20+/m1/s1 |
Clave InChI |
IRMOTGCMHMASFO-IQDQMAIWSA-N |
SMILES isomérico |
C[C@]12CC[C@@H]([C@]3([C@@]1([C@@H](C[C@@H]4[C@@H]2CCC(=C)[C@H]4C=C)OC3=O)O)C)O |
SMILES canónico |
CC12CCC(C3(C1(C(CC4C2CCC(=C)C4C=C)OC3=O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


